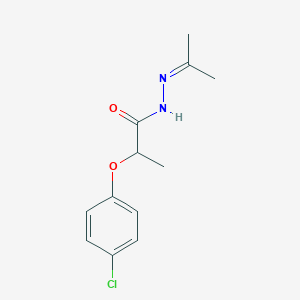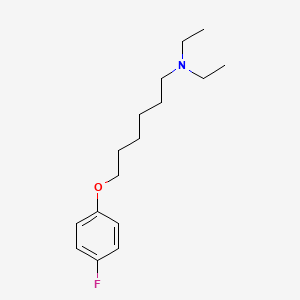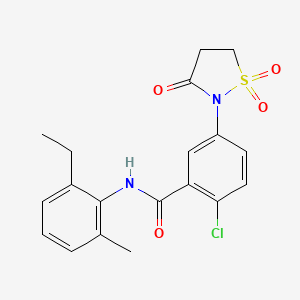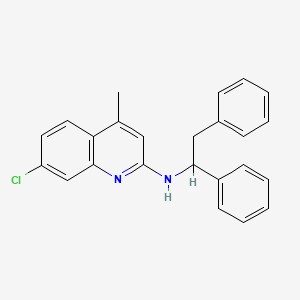![molecular formula C17H19BrCl2NO3P B4891428 diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate
描述
Diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate, commonly known as CR8, is a compound that has gained attention in recent years due to its potential applications in scientific research. CR8 is a phosphonate ester that belongs to the family of CR compounds, which are known for their ability to inhibit cyclin-dependent kinases (CDKs).
作用机制
The mechanism of action of CR8 involves its ability to inhibit diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate. diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate are involved in the regulation of the cell cycle, and their dysregulation can lead to uncontrolled cell growth and cancer. By inhibiting diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate, CR8 can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
CR8 has been shown to have a variety of biochemical and physiological effects. In addition to its CDK inhibitory properties, the compound has been shown to have anti-inflammatory and neuroprotective effects. CR8 has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glycogen synthesis and has been implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of CR8 for lab experiments is its specificity for diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate. The compound has been shown to selectively inhibit diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate without affecting other kinases, making it a useful tool for studying the role of diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate in cellular processes.
However, one limitation of CR8 is its relatively low potency. The compound has an IC50 value of around 10 μM for CDK inhibition, which is higher than other CDK inhibitors such as roscovitine and flavopiridol. This may limit its usefulness in certain experiments where high potency is required.
未来方向
There are several future directions for the study of CR8. One area of interest is the development of more potent CDK inhibitors based on the structure of CR8. Another area of interest is the study of the compound's anti-inflammatory and neuroprotective effects in more detail, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
In addition, the use of CR8 as a tool for studying the role of diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate in cellular processes is an area of ongoing research. The compound's selectivity for diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate makes it a useful tool for studying the specific functions of these kinases in different cellular processes.
Conclusion:
In conclusion, CR8 is a compound with potential applications in scientific research. Its ability to selectively inhibit diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate makes it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential treatment for neurodegenerative diseases. Despite its limitations, CR8 remains a useful tool for studying the role of diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate in cellular processes, and ongoing research will continue to explore its potential applications.
科学研究应用
CR8 has been extensively studied for its potential applications in scientific research. One of the main applications of CR8 is as a CDK inhibitor. diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate are a family of proteins that regulate the cell cycle, and their dysregulation is often associated with cancer. CR8 has been shown to inhibit CDK1, CDK2, CDK5, and CDK7, making it a promising candidate for cancer therapy.
In addition to its CDK inhibitory properties, CR8 has also been shown to have anti-inflammatory and neuroprotective effects. The compound has been studied in models of Alzheimer's disease and has been shown to improve cognitive function and reduce amyloid beta levels.
属性
IUPAC Name |
N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-3,5-dichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrCl2NO3P/c1-3-23-25(22,24-4-2)17(12-5-7-13(18)8-6-12)21-16-10-14(19)9-15(20)11-16/h5-11,17,21H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVONAMLDKJZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=CC(=C2)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrCl2NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)

![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)

![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)


![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)
